Cytotoxicity Profile: Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside vs. In-Class Malonylglucosides
In a direct head-to-head comparison of three phenolic glucosides isolated from Rheum palmatum, Chrysophanol 1-O-β-D-(6'-O-malonyl)glucoside (a close regioisomer of the 8-O-malonyl derivative) was evaluated for cytotoxicity. The compound did not exhibit significant cytotoxic activity, with an IC50 value far beyond 50 μM against human hepatocellular cancer cell lines (Bel-7402, Bel-7402/5Fu) and a human gastric carcinoma cell line (BGC-823) [1]. This contrasts with other anthraquinone malonylglucosides, such as Emodin 8-O-β-D-(6'-O-Malonylglucoside), which has demonstrated the ability to inhibit the proliferation of cervical cancer cells (SKOV3) .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 > 50 μM (for chrysophanol 1-O-β-D-(6'-O-malonyl)glucoside, a regioisomer) |
| Comparator Or Baseline | In-class malonylglucosides (e.g., Emodin 8-O-β-D-(6'-O-Malonylglucoside) with known anticancer activity against SKOV3 cells) |
| Quantified Difference | Not cytotoxic (IC50 > 50 μM) vs. known cytotoxic activity in other malonylglucosides |
| Conditions | Human hepatocellular cancer cell lines Bel-7402, Bel-7402/5Fu; human gastric carcinoma cell line BGC-823 |
Why This Matters
This data indicates that the compound is not a potent cytotoxic agent, a critical differentiator for researchers aiming to avoid off-target effects in non-oncology applications or for those specifically seeking non-cytotoxic anthraquinone derivatives.
- [1] Wang, Z. W., Wang, J. S., Luo, J., Wei, D. D., & Kong, L. Y. (2012). Three new phenolic glucosides from the roots of Rheum palmatum. Chemical and Pharmaceutical Bulletin, 60(2), 241-245. View Source
